molecular formula C23H22BrN3O3 B11148858 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11148858
M. Wt: 468.3 g/mol
InChI Key: WCNONFNFTQLAFV-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of indole and isoquinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group of the isoquinoline moiety using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced isoquinoline derivatives

    Substitution: Substituted indole derivatives with various functional groups

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

    Pharmacology: It serves as a lead compound for the development of new drugs targeting specific molecular pathways involved in diseases like cancer and neurodegenerative disorders.

    Chemical Biology: Researchers use this compound to study the effects of structural modifications on biological activity, helping to design more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as DNA, enzymes, and receptors. The indole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
  • N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H22BrN3O3/c1-30-13-12-27-15-20(18-4-2-3-5-19(18)23(27)29)22(28)25-9-11-26-10-8-16-6-7-17(24)14-21(16)26/h2-8,10,14-15H,9,11-13H2,1H3,(H,25,28)

InChI Key

WCNONFNFTQLAFV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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